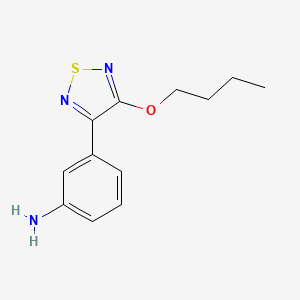

3-(4-Butoxy-1,2,5-thiadiazol-3-yl)aniline

Description

Contextual Significance of Thiadiazole-Containing Heterocycles

Thiadiazoles are a class of five-membered aromatic heterocycles containing one sulfur and two nitrogen atoms. isres.org There are four possible isomers: 1,2,3-thiadiazole, 1,2,4-thiadiazole (B1232254), 1,2,5-thiadiazole (B1195012), and 1,3,4-thiadiazole, each with a unique arrangement of heteroatoms that influences its chemical properties and biological activity. wikipedia.org These compounds are known for their diverse pharmacological potential, including applications as antihypertensive, anti-HIV, antimicrobial, and antileishmanial agents. nih.gov The 1,2,5-thiadiazole scaffold, in particular, has been a subject of growing interest in both biomedicine and material sciences. nih.gov The presence of the sulfur atom and two nitrogen atoms in the ring structure imparts specific electronic characteristics and the ability to participate in various non-covalent interactions, making them valuable components in the design of new functional molecules. isres.org

Thiadiazole derivatives are recognized for their wide range of biological activities, which include antibacterial, antifungal, antiviral, anticonvulsant, anti-inflammatory, and anticancer properties. isres.org This broad spectrum of activity has made them a focal point for the development of new therapeutic agents. oaji.net

Overview of Aniline (B41778) Derivatives in Chemical Synthesis and Biological Sciences

Aniline, the simplest aromatic amine, and its derivatives are fundamental building blocks in organic synthesis. wikipedia.org They serve as precursors for a vast array of industrially important products, including dyes, polymers, and pharmaceuticals. wikipedia.org In the realm of biological sciences, the aniline moiety is a well-established pharmacophore, a structural feature of a molecule that is responsible for its pharmacological or biological activity. yufenggp.com

The versatility of aniline's chemical structure allows for extensive modifications, enabling chemists to create a diverse range of compounds with specific therapeutic actions. nbinno.comnbinno.com Historically, aniline derivatives were among the first synthetic drugs, with acetanilide (B955) being an early example of a synthetic analgesic and antipyretic. nbinno.comnbinno.com A more contemporary and widely known example is paracetamol (acetaminophen), which is synthesized using aniline as a starting material. nbinno.comnbinno.com The inclusion of an aniline group in a molecule can influence its metabolic stability, bioavailability, and interaction with biological targets. cresset-group.com

Rationale for Investigating "3-(4-Butoxy-1,2,5-thiadiazol-3-yl)aniline"

While specific research on "3-(4-Butoxy-1,2,5-thiadiazol-3-yl)aniline" is not extensively documented in publicly available literature, the rationale for its investigation can be inferred from the properties of its constituent parts. The molecule combines a 1,2,5-thiadiazole ring, known for its potential biological activities, with an aniline group, a proven pharmacophore.

The butoxy group (a four-carbon alkyl chain attached to an oxygen atom) can enhance the lipophilicity of the molecule, which may influence its ability to cross cell membranes and interact with biological targets. The strategic combination of these three components—the thiadiazole ring, the aniline moiety, and the butoxy group—suggests a deliberate design aimed at creating a novel compound with potentially unique physicochemical and biological properties. Such a molecule could be a candidate for screening in drug discovery programs or for use as a building block in the synthesis of more complex molecules.

Historical Trajectory of Related Thiadiazole and Aniline Compounds

The history of thiadiazole chemistry dates back to the 19th century, with the 1,2,4-thiadiazole isomer first being described in 1821. isres.org The 1,2,5-thiadiazole ring system and its benzo-fused derivatives have been known for many years, with their synthesis and properties being subjects of extensive study. isres.org The development of synthetic methods for thiadiazoles has evolved significantly, allowing for the creation of a wide array of derivatives with diverse applications in medicine and agriculture. isres.org

The story of aniline is also deeply rooted in the 19th century, initially gaining prominence as a key precursor in the burgeoning synthetic dye industry. wikipedia.org Its importance in medicine was realized soon after, with the discovery of the analgesic properties of its derivatives in the late 1800s. nbinno.com Over the 20th century and into the 21st, aniline has remained a vital intermediate in the pharmaceutical industry for the synthesis of a broad range of essential medicines. nbinno.comnbinno.com

Scope and Objectives of Research on "3-(4-Butoxy-1,2,5-thiadiazol-3-yl)aniline"

Given the limited specific data on "3-(4-Butoxy-1,2,5-thiadiazol-3-yl)aniline," the scope of research on this compound would likely be foundational. The primary objectives would be to:

Develop and optimize a synthetic route to produce the compound in good yield and purity.

Thoroughly characterize the compound using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.

Investigate its fundamental physicochemical properties , including solubility, stability, and electronic characteristics.

Conduct preliminary biological screening to assess its potential activity in areas suggested by the properties of thiadiazole and aniline derivatives, such as anticancer, antimicrobial, or anti-inflammatory assays.

Explore its utility as a synthetic intermediate for the creation of more complex molecules with potential applications in medicinal chemistry or materials science.

The initial research would aim to establish a baseline of knowledge about this specific molecule, from which further, more targeted investigations could be launched.

Chemical Compound Data

Below is a table summarizing the basic chemical information for the subject compound.

| Property | Value |

| Compound Name | 3-(4-Butoxy-1,2,5-thiadiazol-3-yl)aniline |

| CAS Number | 1365957-26-1 |

| Molecular Formula | C₁₂H₁₅N₃OS |

| Molecular Weight | 249.33 g/mol |

| Canonical SMILES | CCCCOC1=NSN=C1C2=CC(=CC=C2)N |

Structure

3D Structure

Properties

Molecular Formula |

C12H15N3OS |

|---|---|

Molecular Weight |

249.33 g/mol |

IUPAC Name |

3-(4-butoxy-1,2,5-thiadiazol-3-yl)aniline |

InChI |

InChI=1S/C12H15N3OS/c1-2-3-7-16-12-11(14-17-15-12)9-5-4-6-10(13)8-9/h4-6,8H,2-3,7,13H2,1H3 |

InChI Key |

PQHHUQYWQIXSAY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC1=NSN=C1C2=CC(=CC=C2)N |

Origin of Product |

United States |

Mechanistic Investigations of Reactions Involving 3 4 Butoxy 1,2,5 Thiadiazol 3 Yl Aniline

Electrophilic Aromatic Substitution on the Aniline (B41778) Moiety

The aniline portion of the molecule is expected to undergo electrophilic aromatic substitution, a class of reactions characteristic of electron-rich aromatic systems. The amino group (-NH₂) is a potent activating group and directs incoming electrophiles to the ortho and para positions. However, the 1,2,5-thiadiazole (B1195012) ring is known to be electron-withdrawing, which deactivates the aniline ring towards electrophilic attack to some extent. The interplay of these opposing electronic effects is a key determinant of the reaction's feasibility and regioselectivity.

Halogenation Reaction Mechanisms and Regioselectivity

The halogenation of 3-(4-Butoxy-1,2,5-thiadiazol-3-yl)aniline is anticipated to proceed via the typical electrophilic aromatic substitution mechanism. The amino group's strong activating effect directs the incoming halogen atom primarily to the positions ortho and para to it. byjus.comchemistrysteps.com

The general mechanism involves the polarization of the halogen molecule (e.g., Br₂) by the electron-rich aniline ring, generating a partial positive charge on one of the halogen atoms, which then acts as the electrophile. This electrophile is attacked by the π-electron system of the aniline ring, leading to the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. The subsequent loss of a proton from the ring restores aromaticity and yields the halogenated product.

Due to the powerful activation by the amino group, halogenation of anilines can often proceed rapidly, even without a Lewis acid catalyst, and may lead to poly-substitution. byjus.com In the case of 3-(4-Butoxy-1,2,5-thiadiazol-3-yl)aniline, the substitution is predicted to occur at the 2-, 4-, and 6-positions relative to the amino group. The deactivating effect of the thiadiazole substituent may moderate the reaction rate compared to unsubstituted aniline.

Table 1: Predicted Regioselectivity in the Bromination of 3-(4-Butoxy-1,2,5-thiadiazol-3-yl)aniline

| Reagent | Position of Substitution | Predicted Major Product(s) |

| Br₂ in CCl₄ | Ortho, Para | 2-Bromo-3-(4-butoxy-1,2,5-thiadiazol-3-yl)aniline and 4-Bromo-3-(4-butoxy-1,2,5-thiadiazol-3-yl)aniline |

| Excess Br₂ in H₂O | Ortho, Para | 2,4,6-Tribromo-3-(4-butoxy-1,2,5-thiadiazol-3-yl)aniline |

This table presents predicted outcomes based on general principles of electrophilic aromatic substitution on substituted anilines.

Nitration and Sulfonation Pathways

The nitration of anilines is often complicated by the strongly acidic reaction conditions. The amino group can be protonated to form an anilinium ion (-NH₃⁺), which is a meta-directing and deactivating group. byjus.com This can lead to a mixture of ortho, para, and meta-substituted products. To achieve selective para-nitration, the amino group is often protected by acetylation prior to nitration.

For 3-(4-Butoxy-1,2,5-thiadiazol-3-yl)aniline, direct nitration with a mixture of nitric acid and sulfuric acid would likely result in a complex mixture of products due to both the formation of the anilinium ion and the competing directing effects of the amino and thiadiazole groups.

Sulfonation of aniline with concentrated sulfuric acid initially forms the anilinium hydrogen sulfate (B86663) salt. Upon heating, this rearranges to sulfanilic acid (4-aminobenzenesulfonic acid), primarily the para-isomer. byjus.com A similar outcome would be anticipated for the subject compound, with the sulfonyl group being introduced at the position para to the amino group.

Table 2: Expected Products of Nitration and Sulfonation

| Reaction | Reagents | Predicted Major Product |

| Nitration (unprotected) | HNO₃, H₂SO₄ | Mixture of ortho-, para-, and meta-nitro isomers |

| Sulfonation | Conc. H₂SO₄, heat | 4-Amino-2-(4-butoxy-1,2,5-thiadiazol-3-yl)benzenesulfonic acid |

This table outlines the expected products based on established reaction pathways for aniline derivatives.

Friedel-Crafts Acylation/Alkylation on the Aniline Ring

Friedel-Crafts reactions are generally not successful with anilines. The amino group, being a Lewis base, reacts with the Lewis acid catalyst (e.g., AlCl₃) required for the reaction. google.comquora.com This acid-base reaction forms a complex that deactivates the aromatic ring to such an extent that electrophilic substitution does not occur. The nitrogen of the complex bears a positive charge, making it a powerful deactivating group. quora.com

Therefore, direct Friedel-Crafts acylation or alkylation of 3-(4-Butoxy-1,2,5-thiadiazol-3-yl)aniline is not considered a viable synthetic route for introducing acyl or alkyl groups onto the aniline ring. To achieve such a transformation, the amino group would need to be protected, for example, as an amide, to reduce its basicity and prevent complexation with the Lewis acid catalyst.

Nucleophilic Substitution Reactions on the Thiadiazole Ring System

The 1,2,5-thiadiazole ring is an electron-deficient heterocycle, which makes it susceptible to nucleophilic attack. nih.gov This reactivity is in stark contrast to the electron-rich nature of the aniline moiety. Nucleophilic substitution can potentially occur through two main pathways: replacement of a substituent on the ring or direct attack on the ring carbons or sulfur atom.

Replacement of the Butoxy Group

The butoxy group (-OBu) attached to the thiadiazole ring is a potential leaving group in a nucleophilic aromatic substitution (SNAAr) reaction. However, alkoxides are not typically good leaving groups unless the aromatic system is highly activated towards nucleophilic attack. The electron-withdrawing nature of the 1,2,5-thiadiazole ring itself contributes to this activation.

For the replacement of the butoxy group to occur, a strong nucleophile would likely be required. The mechanism would involve the attack of the nucleophile on the carbon atom bearing the butoxy group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequent departure of the butoxide ion would yield the substituted product. The feasibility of this reaction would be highly dependent on the nature of the nucleophile and the reaction conditions.

Table 3: Plausible Nucleophilic Substitution Reactions of the Butoxy Group

| Nucleophile | Reagent Example | Potential Product |

| Thiolate | Sodium thiophenoxide | 3-(4-(Phenylthio)-1,2,5-thiadiazol-3-yl)aniline |

| Amine | Ammonia (high temp/pressure) | 3-(4-Amino-1,2,5-thiadiazol-3-yl)aniline |

This table provides hypothetical examples of nucleophilic substitution at the butoxy-substituted carbon.

Direct Attack on the Thiadiazole Core

Nucleophilic attack can also occur directly on the carbon or sulfur atoms of the 1,2,5-thiadiazole ring, which can sometimes lead to ring-opening reactions. thieme-connect.de The carbon atoms of the thiadiazole ring are electron-deficient due to the electronegativity of the adjacent nitrogen atoms. nih.gov

Strong nucleophiles, such as organolithium reagents or Grignard reagents, are known to attack the sulfur atom of the 1,2,5-thiadiazole ring, leading to cleavage of the S-N bond and subsequent ring opening. thieme-connect.de Attack at a ring carbon atom by a nucleophile can also occur, particularly if the ring is further activated, for example, by oxidation of the sulfur atom to a sulfoxide (B87167) or sulfone (1,1-dioxide). nih.gov These oxidized derivatives are significantly more electrophilic and reactive towards nucleophiles. nih.govmdpi.com

For 3-(4-Butoxy-1,2,5-thiadiazol-3-yl)aniline, reaction with a strong nucleophile could potentially lead to a complex mixture of products arising from substitution of the butoxy group, attack at the other ring carbon, or attack at the sulfur atom leading to ring cleavage. The specific outcome would be highly dependent on the nucleophile, solvent, and temperature.

Redox Chemistry of the Thiadiazole and Aniline Moieties

The redox behavior of 3-(4-Butoxy-1,2,5-thiadiazol-3-yl)aniline is complex, with both the thiadiazole ring and the aniline group being susceptible to oxidation and reduction under different conditions.

Oxidation Pathways and Products

The oxidation of 3-(4-Butoxy-1,2,5-thiadiazol-3-yl)aniline can proceed via several pathways, primarily targeting the sulfur atom of the thiadiazole ring and the amino group of the aniline moiety.

The sulfur atom in the 1,2,5-thiadiazole ring is susceptible to oxidation by mild oxidizing agents. thieme-connect.de This can lead to the formation of non-aromatic S-oxides and S,S-dioxides. thieme-connect.denih.gov The electron-withdrawing nature of the resulting sulfonyl group (>SO2) significantly alters the electronic properties of the molecule, making the ring more electron-deficient. nih.gov

The aniline moiety is readily oxidized. The specific products depend on the oxidant and reaction conditions. Mild oxidation may lead to the formation of colored dimeric and polymeric species. For instance, electrochemical studies on related aminothiazole derivatives have shown oxidation of the amino group. researchgate.net Stronger oxidation can lead to the formation of nitroso, nitro, and ultimately, quinone-like structures, often accompanied by decomposition of the molecule.

| Oxidizing Agent | Potential Product(s) | Moiety Targeted |

| Peroxy acids (e.g., m-CPBA) | 3-(4-Butoxy-1,2,5-thiadiazol-3-yl)aniline 1-oxide; 3-(4-Butoxy-1,2,5-thiadiazol-3-yl)aniline 1,1-dioxide | Thiadiazole Ring (Sulfur) |

| Electrochemical Oxidation | Dimeric/Polymeric azo compounds | Aniline Amine Group |

| Strong Oxidants (e.g., KMnO4) | Nitroso, nitro derivatives, quinones, decomposition products | Aniline Ring and Amine |

Derivatization of the Aniline Amine Group

The primary amine of the aniline moiety is a versatile functional group that can undergo a variety of derivatization reactions, allowing for the synthesis of a wide range of analogs with potentially different biological activities and physicochemical properties.

Acylation and Sulfonylation Reactions

The nucleophilic amine group readily reacts with acylating and sulfonylating agents to form amides and sulfonamides, respectively.

Acylation: Reaction with acid chlorides or anhydrides in the presence of a base (like pyridine (B92270) or triethylamine) yields the corresponding N-acyl derivatives. These reactions are typically high-yielding and proceed under mild conditions. For example, reacting the title compound with acetyl chloride would yield N-(3-(4-butoxy-1,2,5-thiadiazol-3-yl)phenyl)acetamide. The synthesis of related N-acyl-1,3,4-thiadiazole derivatives has been reported to proceed efficiently. nih.gov

Sulfonylation: Similarly, treatment with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base affords the corresponding sulfonamides. The synthesis of 1,3,4-thiadiazole-5-(N-substituted)-sulfonamides is a known process. researchgate.net

| Reagent Type | Example Reagent | Product Type |

| Acid Chloride | Acetyl chloride | N-Acyl derivative |

| Acid Anhydride | Acetic anhydride | N-Acyl derivative |

| Sulfonyl Chloride | p-Toluenesulfonyl chloride | N-Sulfonyl derivative |

Alkylation and Reductive Amination Strategies

Alkylation: Direct alkylation of the aniline amine can be achieved using alkyl halides. However, this method can sometimes lead to a mixture of mono- and di-alkylated products.

Reductive Amination: A more controlled method for mono-alkylation is reductive amination. This involves the reaction of the aniline with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary amine using a mild reducing agent like sodium borohydride (B1222165) or sodium triacetoxyborohydride. This is a widely used strategy for the synthesis of N-alkylated amines.

Diazo Coupling Reactions

The aniline amine can be diazotized by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures (0-5 °C). The resulting diazonium salt is a versatile intermediate. While the diazotization of aminothiadiazoles can be challenging due to the reduced basicity of the amino group, it has been successfully performed on related 2-amino-1,3,4-thiadiazole (B1665364) derivatives. nih.govnih.govresearchgate.net

The diazonium salt can then undergo coupling reactions with electron-rich aromatic compounds, such as phenols or other anilines, to form brightly colored azo dyes. nih.govnih.govresearchgate.net For example, coupling the diazotized 3-(4-Butoxy-1,2,5-thiadiazol-3-yl)aniline with phenol (B47542) would result in an azo compound with a hydroxyphenyl group attached to the diazo bridge.

| Reaction Step | Reagents | Intermediate/Product |

| Diazotization | NaNO2, HCl (aq), 0-5 °C | Diazonium salt |

| Azo Coupling | Phenol, N,N-dimethylaniline | Azo dye |

Photochemical Transformations and Excited State Chemistry of 3-(4-Butoxy-1,2,5-thiadiazol-3-yl)aniline

The photochemical behavior of heterocyclic compounds is dictated by their electronic structure and the nature of their excited states. For 3-(4-Butoxy-1,2,5-thiadiazol-3-yl)aniline, the presence of the electron-donating aniline and butoxy groups, coupled with the electron-accepting 1,2,5-thiadiazole ring, suggests the likelihood of intramolecular charge transfer (ICT) states upon photoexcitation.

Key Research Findings:

Excited State Formation: Upon absorption of UV-Vis light, the molecule is promoted to an electronically excited state. The nature of this excited state (e.g., singlet or triplet) and its energy will be influenced by the substituents and the solvent environment. Computational studies on similar donor-acceptor thiadiazole systems suggest that the lowest excited states often have significant charge-transfer character.

Photochemical Reaction Pathways: While specific studies on 3-(4-Butoxy-1,2,5-thiadiazol-3-yl)aniline are not available, research on phenyl-substituted 1,2,4-thiadiazoles indicates that photofragmentation is a primary decay pathway for the excited state. nih.govwpi.edu This process typically involves the cleavage of the thiadiazole ring.

Plausible Phototransformations:

Ring Cleavage: The most probable photochemical reaction is the cleavage of the N-S and C-S bonds within the 1,2,5-thiadiazole ring. This could lead to the formation of highly reactive intermediates. Studies on other thiadiazole isomers have shown the formation of transient species like thiirenes and thioketenes upon photolysis. researchgate.netrsc.org

Formation of Nitriles: A common outcome of thiadiazole photolysis is the extrusion of sulfur and nitrogen, leading to the formation of nitriles. nih.govwpi.edu In the case of 3-(4-Butoxy-1,2,5-thiadiazol-3-yl)aniline, this could potentially yield butoxy- and aniline-substituted benzonitriles, although the exact fragmentation pattern would require experimental verification.

Influence of Substituents: The aniline and butoxy groups are expected to modulate the photochemical reactivity. The electron-donating nature of the aniline group could influence the energy of the excited state and the efficiency of different photochemical pathways. The butoxy group, being a flexible alkyl chain, might undergo its own photochemical reactions, such as intramolecular hydrogen abstraction, although this is likely a minor pathway compared to ring fragmentation.

Illustrative Photophysical Data of Analogous Thiadiazole Derivatives:

| Compound | Absorption Max (nm) | Emission Max (nm) | Fluorescence Quantum Yield | Reference |

| Naphtho[2,3-c] wpi.eduresearchgate.netdntb.gov.uathiadiazole derivative | 450-500 | 550-650 | High | rsc.org |

| 4-Phenyl-1,2,3-thiadiazole | ~290 | - | - | rsc.org |

| 5-Phenyl-1,2,4-thiadiazole | ~270 | - | - | nih.gov |

This table provides data for structurally related compounds to give a general context for the potential photophysical properties of 3-(4-Butoxy-1,2,5-thiadiazol-3-yl)aniline. The exact values for the target compound may vary.

Thermal Decomposition Pathways and Stability Studies

The thermal stability of a compound is a critical parameter that determines its suitability for various applications. The decomposition of 3-(4-Butoxy-1,2,5-thiadiazol-3-yl)aniline is expected to be a complex process involving multiple bond-breaking events.

Key Research Findings:

Initial Decomposition Steps: Thermal degradation is likely to initiate at the weakest bonds in the molecule. This could involve the cleavage of the C-O bond in the butoxy group, the C-N bond connecting the aniline to the thiadiazole ring, or the bonds within the thiadiazole ring itself.

Probable Decomposition Pathways:

Thiadiazole Ring Fragmentation: Pyrolysis studies of various nitrogen and sulfur-containing heterocyclic compounds have shown that ring fragmentation is a common thermal degradation pathway. mdpi.comunibo.it For the 1,2,5-thiadiazole ring, this would likely involve the scission of the N-S and C-N bonds, leading to the liberation of nitrogen and sulfur-containing fragments.

Side-Chain Elimination: The butoxy group may be eliminated as butene or butanol through various thermal elimination reactions. The aniline group is more likely to be involved in fragmentation of the aromatic system.

Formation of Volatile Products: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) studies of similar organic compounds suggest that the thermal decomposition of 3-(4-Butoxy-1,2,5-thiadiazol-3-yl)aniline would produce a complex mixture of smaller volatile molecules. rsc.orgresearchgate.net These could include butene, butanol, aniline, and various nitriles and sulfur-containing compounds.

Comparative Thermal Stability Data from Analogous Heterocyclic Compounds:

| Compound | Decomposition Onset Temperature (°C) | Atmosphere | Key Volatile Products | Reference |

| 2,5-bis(2-hydroxyphenyl)thiazolo[5,4-d]thiazole | ~221 | - | Phenolic fragments | researchgate.net |

| Binary Imidazole Ionic Liquid Mixtures | 172-283 | - | Combustible gases | nih.gov |

| Polynitrogenated Heterocycles | >260 | Air/Helium | NH₃, HCN, CO, CO₂ | mdpi.com |

This table presents thermal decomposition data for other heterocyclic systems to provide a general framework for the expected thermal stability of 3-(4-Butoxy-1,2,5-thiadiazol-3-yl)aniline. The actual decomposition temperature will be specific to the target compound's structure.

Computational and Theoretical Chemistry of 3 4 Butoxy 1,2,5 Thiadiazol 3 Yl Aniline

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are a cornerstone for predicting the properties of molecules like 3-(4-Butoxy-1,2,5-thiadiazol-3-yl)aniline. These methods solve approximations of the Schrödinger equation to determine the electronic structure and other molecular properties.

Electronic Structure Analysis: Frontier Molecular Orbitals (FMOs), Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

The electronic structure of a molecule is fundamental to its chemical behavior. Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding its reactivity.

The HOMO represents the ability of a molecule to donate an electron, and its energy level is related to the ionization potential. A higher HOMO energy suggests a greater propensity for electron donation. For 3-(4-Butoxy-1,2,5-thiadiazol-3-yl)aniline, the HOMO is expected to be localized primarily on the electron-rich aniline (B41778) ring, particularly the nitrogen atom and the aromatic system.

The LUMO, conversely, indicates the ability of a molecule to accept an electron, and its energy is related to the electron affinity. A lower LUMO energy implies a greater ease of accepting an electron. The LUMO of this compound is likely to be distributed over the electron-deficient 1,2,5-thiadiazole (B1195012) ring system.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the molecule's chemical stability and reactivity. A large HOMO-LUMO gap generally signifies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For this class of compounds, the HOMO-LUMO gap would influence its potential applications in areas like organic electronics.

Interactive Data Table: Predicted Frontier Molecular Orbital Energies (Illustrative) Note: The following data is illustrative and based on typical values for similar aromatic and heterocyclic compounds. Actual values would require specific quantum chemical calculations.

Charge Distribution and Electrostatic Potential Surfaces

The distribution of electron density within the molecule dictates its electrostatic potential. The nitrogen and sulfur atoms of the thiadiazole ring, being electronegative, would pull electron density away from the carbon atoms, creating a region of lower electron density. The butoxy group, an electron-donating group, would increase the electron density on the thiadiazole ring to some extent. The aniline moiety is also electron-rich, with the amino group being a strong electron-donating group.

An electrostatic potential surface (EPS) map would visually represent this charge distribution, with regions of negative potential (electron-rich areas) and positive potential (electron-poor areas) color-coded.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface.

For 3-(4-Butoxy-1,2,5-thiadiazol-3-yl)aniline, the MEP map would likely show:

Negative Regions (Red/Yellow): These areas are prone to electrophilic attack. They would be concentrated around the nitrogen atoms of the thiadiazole ring and the nitrogen atom of the aniline's amino group due to the presence of lone pairs of electrons. The oxygen atom of the butoxy group would also exhibit a negative potential.

Positive Regions (Blue): These regions are susceptible to nucleophilic attack. The hydrogen atoms of the amino group and the aromatic rings would show positive electrostatic potential.

Spectroscopic Property Prediction (e.g., UV-Vis Absorption, IR Vibrational Modes, NMR Chemical Shifts)

Computational methods can predict various spectroscopic properties, which can be compared with experimental data for structural validation.

UV-Vis Absorption: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and thus the UV-Vis absorption spectrum. The absorption bands would correspond to transitions between molecular orbitals, such as the HOMO to LUMO transition (π → π*). The presence of conjugated aromatic and heterocyclic rings would suggest absorption in the UV region.

IR Vibrational Modes: DFT calculations can predict the vibrational frequencies of the molecule. These frequencies correspond to the stretching and bending of bonds. Characteristic peaks would be expected for the N-H stretching of the aniline, C-H stretching of the aromatic and aliphatic groups, C=N and N-S stretching of the thiadiazole ring, and C-O stretching of the butoxy group.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict NMR chemical shifts (¹H and ¹³C). The predicted shifts would be influenced by the electronic environment of each nucleus. For instance, the protons on the aniline ring would have distinct chemical shifts depending on their position relative to the amino and thiadiazole groups.

Interactive Data Table: Predicted Spectroscopic Data (Illustrative) Note: The following data is illustrative and based on typical values for similar functional groups.

Conformational Analysis and Potential Energy Surfaces

Rotational Barriers and Steric Hindrance

The molecule has several rotatable bonds: the C-C bond between the aniline and thiadiazole rings, the C-O bond of the butoxy group, and the C-C bonds within the butoxy chain.

Rotation around the Aryl-Thiadiazole Bond: The rotation around the single bond connecting the aniline and thiadiazole rings is of particular interest as it determines the relative orientation of these two ring systems. A potential energy surface (PES) scan for this rotation would reveal the most stable conformation (the global minimum) and the energy barriers to rotation (rotational barriers). The steric hindrance between the ortho-hydrogens of the aniline ring and the substituents on the thiadiazole ring would be a key factor influencing this barrier. The most stable conformation is likely to be non-planar to minimize steric repulsion.

Butoxy Group Conformation: The butoxy chain can adopt various conformations. Computational analysis would identify the lowest energy conformers, which are typically extended (anti) conformations to minimize steric strain.

Intermolecular Interactions and Self-Assembly Propensity

The molecular structure of 3-(4-Butoxy-1,2,5-thiadiazol-3-yl)aniline—featuring a hydrogen-bond-donating aniline group (-NH₂), a flexible butoxy chain, and aromatic phenyl and thiadiazole rings—suggests a propensity for various intermolecular interactions that can govern its self-assembly and macroscopic properties.

Computational methods such as Density Functional Theory (DFT) and Reduced Density Gradient (RDG) analysis are pivotal in elucidating these non-covalent interactions. figshare.com For this molecule, the primary interactions would include:

Hydrogen Bonding: The amine group on the aniline ring can act as a hydrogen bond donor, while the nitrogen atoms of the thiadiazole ring and the oxygen atom of the butoxy group can act as hydrogen bond acceptors. chemscene.com These interactions are crucial in forming defined molecular aggregates.

π-Stacking: The presence of two aromatic systems, the phenyl ring and the 1,2,5-thiadiazole ring, allows for π-π stacking interactions. DFT calculations on similar heteroaromatic molecules have been used to quantify the stabilization energies of such stacking arrangements, which typically range from -10 to -32 kcal/mol. rsc.org

Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analyses are further computational tools that can be employed to characterize and quantify the strength of these diverse intermolecular contacts. figshare.comresearchgate.net

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a temporal understanding of molecular motion, offering a window into the dynamic behavior of 3-(4-Butoxy-1,2,5-thiadiazol-3-yl)aniline in various environments.

Solvation Effects and Solvent-Accessible Surface Area

The interaction of a molecule with its solvent environment is fundamental to its behavior. The Solvent-Accessible Surface Area (SASA) is a measure of the molecule's surface that is exposed to the solvent, providing insights into solvation and hydrophobic effects. MD simulations can track the changes in SASA over time in different solvents.

For 3-(4-Butoxy-1,2,5-thiadiazol-3-yl)aniline, simulations would likely reveal:

In polar protic solvents (e.g., water, ethanol), the aniline and thiadiazole moieties would be readily solvated via hydrogen bonding.

In aprotic solvents , dipole-dipole interactions would dominate the solvation of the polar fragments.

The flexible butoxy chain would exhibit conformational changes to optimize its interaction with the solvent, potentially collapsing in aqueous media to minimize the hydrophobic surface area.

Computational studies of similar heteroaromatic compounds in solvents like Deep Eutectic Solvents (DES) have shown how hydrogen bonding and π-stacking interactions between the solute and solvent molecules can be carefully evaluated using combined angular/radial distribution functions. rsc.org

Ligand-Protein Interaction Dynamics (if applicable to biological activity)

MD simulations are particularly powerful in studying the dynamic interactions between a ligand and its biological target. Studies have investigated 3-(4-Butoxy-1,2,5-thiadiazol-3-yl)aniline (referred to as L3 in some literature) as a potential inhibitor for lung cancer, focusing on its interaction with the protein 5ZMA. chemscene.com

These simulations revealed a predominance of hydrophobic interactions and hydrogen bonds stabilizing the ligand within the protein's binding pocket. The dynamic behavior of the complex, analyzed through Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), indicated that the ligand undergoes conformational changes before settling into a stable binding pose. chemscene.com Key residues in the protein, such as ILE-267 and LYS-494, demonstrated increased flexibility, suggesting they may be critical hotspots for effective ligand binding. chemscene.com

The following table summarizes the primary interactions observed between the compound and key amino acid residues of the 5ZMA protein during a 100 ns simulation. chemscene.com

| Amino Acid Residue | Interaction Type(s) | Interaction Fraction |

|---|---|---|

| TYR_294 | H-Bond, Hydrophobic, Water Bridge | 1.2 |

| TRP_424 | Hydrophobic | 1.1 |

| THR_278 | H-Bond | 0.9 |

| PHE_282 | Hydrophobic | 0.8 |

| LYS_494 | Not specified | 0.33 |

| ILE_267 | Not specified | 0.25 |

Reactivity Prediction and Reaction Pathway Elucidation

Computational chemistry provides powerful tools for predicting the reactivity of a molecule and elucidating potential reaction pathways without the need for experimental synthesis.

Transition State Characterization

The characterization of transition states is fundamental to understanding reaction kinetics and mechanisms. Using methods like DFT, the geometry of a transition state can be located on the potential energy surface, and its energy can be calculated to determine the activation barrier of a reaction.

For 3-(4-Butoxy-1,2,5-thiadiazol-3-yl)aniline, a likely reaction is electrophilic aromatic substitution on the aniline ring. Theoretical calculations could be used to model the transition states for substitution at the ortho and para positions relative to the activating amino group. Comparing the activation energies for these pathways would reveal the most kinetically favorable reaction. While the 1,2,5-thiadiazole ring is generally reluctant to undergo electrophilic substitution, its reactivity towards nucleophiles could also be modeled, including the characterization of any Meisenheimer complex intermediates or transition states. thieme-connect.de

Pre Clinical and Mechanistic Biological Investigations of 3 4 Butoxy 1,2,5 Thiadiazol 3 Yl Aniline

In Vitro Enzyme Inhibition Profiling

Kinetic Analysis of Enzyme-Ligand Interactions

No data available.

Substrate Specificity Modulation

No data available.

Inhibition of Specific Protein Kinases, Phosphatases, or Hydrolases

No data available.

Receptor Binding and Ligand-Receptor Interaction Studies

G-Protein Coupled Receptor (GPCR) Binding Assays

No data available.

Nuclear Receptor Activation/Antagonism Studies

No data available.

Ion Channel Modulation

No research data has been published detailing the effects of 3-(4-Butoxy-1,2,5-thiadiazol-3-yl)aniline on the function or modulation of any ion channels.

Cellular Pathway Modulation in Model Systems (e.g., specific cell lines)

There are no available studies on the impact of 3-(4-Butoxy-1,2,5-thiadiazol-3-yl)aniline on cellular pathways in any model systems.

Cell Cycle Progression and Differentiation Effects

There is no published research on the effects of 3-(4-Butoxy-1,2,5-thiadiazol-3-yl)aniline on cell cycle progression or cellular differentiation.

Inflammatory Pathway Regulation (e.g., NF-κB, MAPK signaling)

The role of 3-(4-Butoxy-1,2,5-thiadiazol-3-yl)aniline in the regulation of inflammatory pathways such as NF-κB or MAPK signaling has not been investigated in any published studies.

Oxidative Stress Response Modulation

There is no data available concerning the modulation of oxidative stress responses by 3-(4-Butoxy-1,2,5-thiadiazol-3-yl)aniline.

Investigation of Molecular Targets and Mechanisms of Action

Due to the absence of pre-clinical research, the molecular targets and specific mechanisms of action for 3-(4-Butoxy-1,2,5-thiadiazol-3-yl)aniline remain unknown.

Proteomics and Metabolomics Approaches for Target Identification

To elucidate the biological targets of 3-(4-Butoxy-1,2,5-thiadiazol-3-yl)aniline, proteomics and metabolomics would serve as powerful, unbiased screening methodologies.

Proteomics: Chemical proteomics strategies, such as affinity-based protein profiling, could be employed. This would involve synthesizing a derivative of 3-(4-Butoxy-1,2,5-thiadiazol-3-yl)aniline functionalized with a reactive group and a reporter tag. This probe would then be incubated with cell lysates or live cells. Proteins that covalently bind to the probe are considered potential targets and can be identified using mass spectrometry. Subsequent validation studies would be necessary to confirm these protein-ligand interactions and their functional consequences.

Metabolomics: Untargeted metabolomics provides a snapshot of the metabolic state of cells or organisms upon treatment with the compound. By comparing the metabolic profiles of treated versus untreated systems, researchers can identify pathways that are significantly perturbed. For instance, alterations in energy metabolism, amino acid synthesis, or lipid profiles could point towards the inhibition or activation of specific enzymes by 3-(4-Butoxy-1,2,5-thiadiazol-3-yl)aniline. These enzymatic targets can then be isolated and studied in more detail.

Gene Expression Profiling (Transcriptomics)

Transcriptomics, through techniques like RNA sequencing (RNA-Seq) or microarray analysis, offers a comprehensive view of how 3-(4-Butoxy-1,2,5-thiadiazol-3-yl)aniline affects gene expression. Cells treated with the compound would have their messenger RNA (mRNA) extracted and sequenced. By comparing the resulting gene expression profile to that of control cells, a signature of upregulated and downregulated genes can be established.

This gene signature can provide critical clues about the compound's mechanism of action. For example, if genes involved in apoptosis are upregulated, it would suggest a pro-apoptotic effect. If genes related to a specific signaling pathway (e.g., NF-κB or MAPK pathways) are consistently altered, it would imply that the compound interacts with a component of that pathway. This information can help prioritize targets for further validation.

Epigenetic Modulation (e.g., DNA Methylation, Histone Deacetylase Inhibition)

The anilino group present in 3-(4-Butoxy-1,2,5-thiadiazol-3-yl)aniline, coupled with the heterocyclic thiadiazole ring, is a feature found in some classes of epigenetic modulators. The potential for this compound to influence epigenetic mechanisms could be a key area of investigation.

DNA Methylation: The effect of the compound on global and gene-specific DNA methylation could be assessed using techniques like bisulfite sequencing. Changes in methylation patterns, particularly at the promoter regions of tumor suppressor genes or oncogenes, would indicate an epigenetic mechanism of action.

Histone Deacetylase (HDAC) Inhibition: Various heterocyclic compounds, including those containing thiadiazole scaffolds, have been investigated as HDAC inhibitors. nih.govnih.gov HDACs are enzymes that play a crucial role in gene regulation, and their inhibition is a validated strategy in cancer therapy. nih.gov The potential of 3-(4-Butoxy-1,2,5-thiadiazol-3-yl)aniline and its analogues to act as HDAC inhibitors could be evaluated through enzymatic assays using purified HDAC isoforms. Docking studies on related 1,3,4-thiadiazole-based hydroxamic acids revealed high affinities toward HDAC8. nih.govresearchgate.net Should the compound show activity, further studies could determine its selectivity for specific HDAC classes (I, II, or IV). nih.gov

| Compound Class | Target | Observed Potency | Reference |

| 5-substitutedphenyl-1,3,4-thiadiazole-based hydroxamic acids | Histone Deacetylase (HDAC) | 2- to 5-fold more potent cytotoxicity than reference drug SAHA | nih.gov |

| 1,2,4-Thiadiazole (B1232254) derivatives | Histone Deacetylase 2 (HDAC2) | Docking scores superior to the approved drug Vorinostat | uobaghdad.edu.iq |

| 2-amino anilides | Class I HDACs | Class-selective target engagement | nih.gov |

Structure-Based Drug Design Principles Applied to 3-(4-Butoxy-1,2,5-thiadiazol-3-yl)aniline Analogues

Once a primary biological target for 3-(4-Butoxy-1,2,5-thiadiazol-3-yl)aniline is identified and validated, structure-based drug design (SBDD) principles can be applied to optimize its potency, selectivity, and pharmacokinetic properties.

Molecular Docking and Ligand-Binding Site Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For analogues of 3-(4-Butoxy-1,2,5-thiadiazol-3-yl)aniline, docking studies would be performed using a high-resolution crystal structure of the identified target protein.

The analysis would focus on:

Binding Pose: Determining the most stable conformation of the ligand within the active site.

Key Interactions: Identifying specific hydrogen bonds, hydrophobic interactions, salt bridges, or π-π stacking between the ligand and amino acid residues. For example, the nitrogen atoms of the thiadiazole ring could act as hydrogen bond acceptors, while the phenyl ring could engage in hydrophobic or stacking interactions.

Binding Affinity: Calculating a theoretical binding energy or docking score, which helps in prioritizing analogues for synthesis.

Numerous studies have successfully used molecular docking to rationalize the activity of thiadiazole-containing compounds against various targets, such as EGFR Tyrosine Kinase and ADP-sugar pyrophosphatase. mdpi.comresearchgate.net

| Thiadiazole Derivative Class | Target Protein | Finding/Docking Score | Reference |

| 1,3,4-Thiadiazole derivative | Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR TK) | Established a binding site for promising anticancer activity | mdpi.com |

| 5-(5-{(Z)-[(4-nitrophenyl)methylidene]amino}-1,3,4-thiadiazol-2-yl)benzene-1,2,3-triol | ADP-sugar pyrophosphatase (NUDT5) | Docking Score = -8.9 kcal/mol | researchgate.net |

| 1,3,4-Thiadiazole derivative | Dihydrofolate reductase (DHFR) | Identified as potential DHFR inhibitors for antimicrobial/antitumor activity | nih.gov |

Fragment-Based Drug Discovery (FBDD)

Fragment-Based Drug Discovery (FBDD) is a powerful strategy for developing lead compounds. It involves screening libraries of small chemical fragments (typically <300 Da) to identify those that bind weakly but efficiently to a biological target. nih.gov The thiadiazole scaffold is a recognized building block in FBDD campaigns. nih.gov

An FBDD approach for developing analogues of 3-(4-Butoxy-1,2,5-thiadiazol-3-yl)aniline could proceed as follows:

Fragment Screening: A library of fragments containing either the 1,2,5-thiadiazole (B1195012) core or the aminophenyl group could be screened against the target protein using biophysical techniques like X-ray crystallography or Surface Plasmon Resonance (SPR).

Hit Validation: Confirmed fragment hits are analyzed, often through co-crystallization with the target protein, to understand their precise binding mode. nih.gov

Fragment Elaboration: Once a validated fragment hit is identified, it can be "grown" or elaborated into a more potent, drug-like molecule. For example, if a simple aminophenyl fragment binds in a specific pocket, synthetic chemistry can be used to add the butoxy-thiadiazole moiety in a vector-oriented manner to pick up additional favorable interactions, thereby increasing affinity and developing a lead compound. The reactivity and potential for non-specific inhibition of thiadiazole-based fragments must be carefully assessed during this process. nih.gov

This approach allows for a more efficient exploration of chemical space and can lead to lead compounds with superior ligand efficiency compared to traditional high-throughput screening.

Advanced Analytical and Spectroscopic Characterization Methods for Mechanistic Research of 3 4 Butoxy 1,2,5 Thiadiazol 3 Yl Aniline

High-Resolution Mass Spectrometry (HRMS) for Reaction Intermediate and Metabolite Identification

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the unambiguous identification of reaction intermediates and metabolic products of 3-(4-Butoxy-1,2,5-thiadiazol-3-yl)aniline. The power of HRMS lies in its ability to provide exceptionally accurate mass measurements, typically to within a few parts per million, which allows for the confident determination of elemental compositions.

In the context of mechanistic studies, coupling liquid chromatography with HRMS (LC-HRMS) is particularly effective for analyzing complex reaction mixtures. This approach would enable the separation and identification of transient species formed during the synthesis or degradation of 3-(4-Butoxy-1,2,5-thiadiazol-3-yl)aniline. By comparing the experimentally determined accurate mass of an unknown peak to the calculated masses of plausible intermediates, researchers can deduce their molecular formulas and propose structures.

For metabolic profiling, in vitro experiments employing liver microsomes can simulate the biotransformation of the parent compound. Subsequent LC-HRMS analysis of the incubation mixture would reveal the presence of metabolites. Common metabolic pathways for a molecule like 3-(4-Butoxy-1,2,5-thiadiazol-3-yl)aniline could involve hydroxylation of the butoxy chain or the aniline (B41778) ring, N-acetylation, or oxidation. The high resolving power of HRMS is crucial to differentiate between isobaric species and confirm the elemental formula of each metabolite.

| Putative Species | Molecular Formula | Calculated Accurate Mass [M+H]⁺ (Da) | Observed Accurate Mass [M+H]⁺ (Da) | Mass Error (ppm) |

|---|---|---|---|---|

| Parent Compound | C₁₂H₁₅N₃OS | 250.0958 | 250.0955 | -1.2 |

| Hydroxylated Butoxy Metabolite | C₁₂H₁₅N₃O₂S | 266.0907 | 266.0903 | -1.5 |

| N-Acetylated Metabolite | C₁₄H₁₇N₃O₂S | 292.1063 | 292.1060 | -1.0 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Intermolecular Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for probing the solution-state structure, conformation, and intermolecular interactions of 3-(4-Butoxy-1,2,5-thiadiazol-3-yl)aniline and its derivatives.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Elucidation of Complex Derivatives

For complex derivatives where 1D NMR spectra may be congested, a suite of two-dimensional (2D) NMR experiments is essential for complete structural assignment.

Correlation Spectroscopy (COSY) establishes proton-proton (¹H-¹H) coupling networks, which is fundamental for assigning protons within the butoxy chain and discerning the substitution pattern on the aniline ring.

Heteronuclear Single Quantum Coherence (HSQC) correlates each proton to its directly attached carbon atom (¹H-¹³C), providing an unambiguous assignment of the carbon skeleton.

Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range correlations between protons and carbons (typically over 2-3 bonds). This is critical for piecing together the molecular framework, for instance, by connecting the butoxy group to the thiadiazole ring and the thiadiazole to the aniline moiety.

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information on the spatial proximity of protons. This is invaluable for determining the preferred conformation of the molecule, such as the rotational orientation of the butoxy group relative to the planar thiadiazole ring.

| 2D NMR Experiment | Type of Information | Expected Key Correlations |

|---|---|---|

| COSY | ¹H-¹H Connectivity | Correlations between adjacent methylene protons in the butoxy chain. |

| HSQC | Direct ¹H-¹³C Correlation | Correlation of each proton signal to its corresponding carbon signal. |

| HMBC | Long-Range ¹H-¹³C Correlation | Correlation from the O-CH₂ protons of the butoxy group to the C4 carbon of the thiadiazole ring. |

| NOESY | Through-Space ¹H-¹H Proximity | Spatial correlation between protons on the butoxy chain and the aniline ring, indicating conformational preferences. |

Solid-State NMR for Crystalline Forms

Solid-State NMR (ssNMR) is a powerful technique for characterizing the structure of 3-(4-Butoxy-1,2,5-thiadiazol-3-yl)aniline in its crystalline state. Unlike solution NMR, ssNMR can differentiate between various crystalline forms, or polymorphs, which may exhibit different physical properties. Techniques such as ¹³C and ¹⁵N Cross-Polarization Magic Angle Spinning (CP/MAS) provide high-resolution spectra of solid samples. The chemical shifts observed in ssNMR are highly sensitive to the local molecular environment, including crystal packing effects and intermolecular interactions, thus providing a fingerprint for each crystalline form.

Diffusion-Ordered Spectroscopy (DOSY) for Supramolecular Assembly Studies

Diffusion-Ordered Spectroscopy (DOSY) is a unique NMR method that separates the signals of different species in a mixture based on their diffusion coefficients. This technique is particularly useful for studying supramolecular self-assembly. If 3-(4-Butoxy-1,2,5-thiadiazol-3-yl)aniline were to form dimers or higher-order aggregates in solution, these larger species would diffuse more slowly than the monomeric form. A DOSY experiment would reveal this by showing a smaller diffusion coefficient for the signals corresponding to the aggregated species, providing insights into the thermodynamics and kinetics of self-assembly.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of 3-(4-Butoxy-1,2,5-thiadiazol-3-yl)aniline, it is possible to determine the precise three-dimensional arrangement of atoms in the crystal lattice. This includes exact bond lengths, bond angles, and torsional angles, which define the molecular conformation. Furthermore, the crystal structure reveals the details of intermolecular interactions, such as hydrogen bonds and π-stacking, that dictate the packing of molecules in the solid state.

Co-crystal Formation and Analysis

Co-crystallization is a crystal engineering strategy used to modify the physicochemical properties of a solid by combining it with a stoichiometric amount of a second molecular species (a coformer) in the same crystal lattice. The formation of co-crystals of 3-(4-Butoxy-1,2,5-thiadiazol-3-yl)aniline with suitable coformers could potentially alter properties such as solubility and stability. Single-crystal X-ray diffraction is the definitive method to confirm the formation of a co-crystal and to fully characterize the new supramolecular assembly, including the specific hydrogen bonding motifs between the compound and the coformer.

Polymorphism Studies

Polymorphism refers to the ability of a solid material to exist in multiple crystalline forms, each with a distinct arrangement of molecules in the crystal lattice. These different forms, or polymorphs, can exhibit varying physicochemical properties, including solubility, melting point, and stability, which are critical in fields such as pharmaceuticals and materials science.

A polymorphism study of 3-(4-Butoxy-1,2,5-thiadiazol-3-yl)aniline would involve the use of techniques such as X-ray diffraction (XRD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA). XRD provides detailed information about the crystal structure, allowing for the identification of different polymorphs. DSC is used to detect phase transitions and measure the enthalpy changes associated with them, which would differ between polymorphs. TGA would assess the thermal stability of each crystalline form.

Currently, there are no published studies detailing the polymorphic forms of 3-(4-Butoxy-1,2,5-thiadiazol-3-yl)aniline. Such research would be valuable in understanding its solid-state properties.

Advanced Optical Spectroscopies

Advanced optical spectroscopy techniques are instrumental in elucidating the electronic and structural properties of molecules.

Circular Dichroism (CD) for Chiral Analogues and Conformational Changes

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. For a study involving 3-(4-Butoxy-1,2,5-thiadiazol-3-yl)aniline, which is not inherently chiral, CD spectroscopy would be relevant for the analysis of its chiral analogues or when it interacts with a chiral environment.

Should chiral derivatives of this compound be synthesized, CD spectroscopy could be used to determine their absolute configuration and study conformational changes in solution. There is currently no literature available on the Circular Dichroism analysis of chiral analogues of 3-(4-Butoxy-1,2,5-thiadiazol-3-yl)aniline.

Fluorescence Spectroscopy for Probing Interactions and Sensing Applications

Fluorescence spectroscopy is a highly sensitive technique that measures the emission of light from a substance that has absorbed light. It can provide insights into the electronic structure of a molecule and its interactions with its environment.

An investigation of 3-(4-Butoxy-1,2,5-thiadiazol-3-yl)aniline using fluorescence spectroscopy would determine its quantum yield, fluorescence lifetime, and sensitivity to solvent polarity. These photophysical properties are fundamental for assessing its potential in sensing applications, where changes in fluorescence upon binding to a target analyte are monitored. Research on the fluorescence properties of this specific compound has not been reported.

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy is a non-destructive analytical technique that provides detailed information about the vibrational modes of a molecule. This "vibrational fingerprint" is unique to a compound's chemical structure and bonding.

A Raman spectrum of 3-(4-Butoxy-1,2,5-thiadiazol-3-yl)aniline would reveal characteristic peaks corresponding to the vibrations of its functional groups, such as the aniline N-H bonds, the butoxy C-O stretch, and the vibrations of the thiadiazole ring. This data would be invaluable for structural confirmation and for studying molecular interactions that lead to shifts in vibrational frequencies. To date, no Raman spectroscopic data for 3-(4-Butoxy-1,2,5-thiadiazol-3-yl)aniline has been published.

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, are essential for the analysis of complex mixtures.

LC-MS/MS for Reaction Mixture Characterization and Biological Samples

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. This method is widely used for the identification and quantification of compounds in complex matrices.

In the context of 3-(4-Butoxy-1,2,5-thiadiazol-3-yl)aniline, LC-MS/MS would be the method of choice for characterizing its synthesis reaction mixtures, allowing for the identification of the main product, byproducts, and any unreacted starting materials. Furthermore, in biological studies, LC-MS/MS could be employed to quantify the compound and its metabolites in samples such as plasma or urine, which is crucial for pharmacokinetic and metabolism studies. Specific LC-MS/MS methods for the analysis of 3-(4-Butoxy-1,2,5-thiadiazol-3-yl)aniline in either reaction mixtures or biological samples have not been described in the scientific literature.

GC-MS for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, direct analysis of molecules like 3-(4-Butoxy-1,2,5-thiadiazol-3-yl)aniline can be challenging due to the polarity of the primary aromatic amine group, which can lead to poor chromatographic peak shape and thermal instability. To overcome these limitations, derivatization is employed to convert the polar amine group into a less polar, more volatile functional group, making the compound amenable to GC-MS analysis. The primary goal of derivatization in this context is to replace the active hydrogen atoms on the aniline nitrogen with a nonpolar moiety.

The most common derivatization strategies for aromatic amines, and therefore applicable to 3-(4-Butoxy-1,2,5-thiadiazol-3-yl)aniline, are acylation and silylation. The 1,2,5-thiadiazole (B1195012) ring is an aromatic and generally stable heterocycle, which is expected to remain intact under the relatively mild conditions used for these derivatization reactions.

Acylation

Acylation involves the reaction of the primary amine with an acylating agent, typically an acid anhydride or an acyl halide, to form a stable amide derivative. This process significantly reduces the polarity of the molecule and increases its volatility. Common acylating reagents include acetic anhydride, trifluoroacetic anhydride (TFAA), and pentafluoropropionic anhydride (PFPA). The resulting N-acylated derivatives exhibit excellent chromatographic properties and produce characteristic mass spectra.

For instance, the reaction of 3-(4-Butoxy-1,2,5-thiadiazol-3-yl)aniline with trifluoroacetic anhydride would yield N-(3-(4-butoxy-1,2,5-thiadiazol-3-yl)phenyl)-2,2,2-trifluoroacetamide. This derivative is not only more volatile but also introduces fluorine atoms, which can enhance detection sensitivity, particularly with an electron capture detector (ECD), although mass spectrometry remains the standard for identification.

Silylation

Silylation is another widely used derivatization technique where the active hydrogen of the amine group is replaced by a silyl group, such as a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group. Silylating reagents, for example, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), are highly effective for derivatizing primary amines.

The reaction of 3-(4-Butoxy-1,2,5-thiadiazol-3-yl)aniline with BSTFA would produce the corresponding N-trimethylsilyl derivative. These silylated compounds are considerably more volatile and thermally stable than the parent amine. The mass spectra of silylated derivatives are often characterized by prominent ions corresponding to the silyl group, which aids in structural elucidation.

Hypothetical GC-MS Data

In the absence of specific experimental data for 3-(4-Butoxy-1,2,5-thiadiazol-3-yl)aniline, the following table represents hypothetical GC-MS data for its acylated and silylated derivatives. The retention times and mass-to-charge ratios (m/z) are illustrative and based on the expected behavior of similar derivatized aromatic amines. The chromatographic separation would typically be performed on a nonpolar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column.

Table 1: Hypothetical GC-MS Data for Volatile Derivatives of 3-(4-Butoxy-1,2,5-thiadiazol-3-yl)aniline

| Derivative Name | Derivatizing Reagent | Hypothetical Retention Time (min) | Key Hypothetical Mass Spectral Fragments (m/z) |

| N-(3-(4-butoxy-1,2,5-thiadiazol-3-yl)phenyl)-2,2,2-trifluoroacetamide | Trifluoroacetic anhydride (TFAA) | 15.2 | 373 [M]+, 276 [M-CF3CO]+, 219 [M-CF3CO-C4H9]+ |

| N-(3-(4-butoxy-1,2,5-thiadiazol-3-yl)phenyl)-N-(trimethylsilyl)amine | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | 13.8 | 349 [M]+, 334 [M-CH3]+, 73 [Si(CH3)3]+ |

This data is for illustrative purposes only and represents expected analytical outcomes based on established chemical principles.

The analysis of these volatile derivatives by GC-MS would involve injecting the derivatized sample into the gas chromatograph, where the compounds are separated based on their boiling points and interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that serves as a "fingerprint" for the identification of the specific derivative, and by extension, the parent compound, 3-(4-Butoxy-1,2,5-thiadiazol-3-yl)aniline. The quantitative analysis can be performed by integrating the peak area of a characteristic ion and comparing it to a calibration curve generated from standards.

Emerging Applications of 3 4 Butoxy 1,2,5 Thiadiazol 3 Yl Aniline Non Clinical

Applications in Material Science

The unique electronic and structural properties of 1,2,5-thiadiazole (B1195012) derivatives have led to their investigation in a range of advanced materials. However, specific studies detailing the integration of 3-(4-Butoxy-1,2,5-thiadiazol-3-yl)aniline into these technologies are not present in the current body of scientific literature.

Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

The 1,2,5-thiadiazole ring is known for its electron-accepting properties, making it a valuable building block for materials used in organic electronics. In the context of OLEDs, related compounds are explored for their potential as electron transport or emissive layer materials. Similarly, in OPVs, thiadiazole derivatives can be incorporated into donor-acceptor copolymers to facilitate charge separation and transport. Despite this, there is no specific research documenting the synthesis, characterization, or performance of 3-(4-Butoxy-1,2,5-thiadiazol-3-yl)aniline in either OLED or OPV devices.

Functional Polymers and Copolymers

The aniline (B41778) group present in the compound offers a potential site for polymerization, suggesting that 3-(4-Butoxy-1,2,5-thiadiazol-3-yl)aniline could serve as a monomer for the creation of novel functional polymers. Such polymers, incorporating the electron-deficient thiadiazole unit, could exhibit interesting electro-optical properties. However, a review of the current literature does not yield any studies on the polymerization of this specific compound or the properties of any resulting polymers or copolymers.

Supramolecular Self-Assembly and Nanomaterials

The molecular structure of 3-(4-Butoxy-1,2,5-thiadiazol-3-yl)aniline, with its potential for hydrogen bonding via the aniline group and intermolecular interactions involving the thiadiazole ring, suggests a propensity for supramolecular self-assembly. This could lead to the formation of ordered nanostructures with unique properties. Nevertheless, there are no published studies that investigate the self-assembly behavior of this compound or its application in the development of nanomaterials.

Liquid Crystal Displays

The elongated, rigid structure that can be associated with molecules containing aromatic and heterocyclic rings is often a prerequisite for liquid crystalline behavior. While other thiadiazole derivatives have been investigated for their liquid crystal properties, there is no available data to confirm or deny the mesogenic potential of 3-(4-Butoxy-1,2,5-thiadiazol-3-yl)aniline or its application in liquid crystal displays.

Catalysis and Organocatalysis

The field of catalysis often utilizes organic molecules with specific functional groups to accelerate chemical reactions. The aniline moiety, for instance, can be a precursor to ligands for metal catalysts or can itself participate in organocatalytic transformations.

Asymmetric Organocatalysis

Asymmetric organocatalysis employs small, chiral organic molecules to catalyze enantioselective reactions. While aniline derivatives can be functionalized to create chiral catalysts, there is no research in the scientific literature that describes the use of 3-(4-Butoxy-1,2,5-thiadiazol-3-yl)aniline or any of its chiral derivatives as a catalyst in asymmetric organocatalysis.

Corrosion Inhibition:Specific studies or data on the efficacy and mechanism of 3-(4-Butoxy-1,2,5-thiadiazol-3-yl)aniline as a corrosion inhibitor are not available.

Due to the absence of research findings and data for "3-(4-Butoxy-1,2,5-thiadiazol-3-yl)aniline" in the specified areas of application, the generation of a thorough and informative article that adheres to the provided outline is not feasible at this time. Further research and publication of studies focused on this particular compound would be necessary to fulfill such a request.

Future Perspectives and Research Challenges for 3 4 Butoxy 1,2,5 Thiadiazol 3 Yl Aniline

Development of Novel and Sustainable Synthetic Pathways

A primary challenge in the advancement of 3-(4-Butoxy-1,2,5-thiadiazol-3-yl)aniline research is the development of efficient and environmentally benign synthetic methodologies. Conventional synthesis of thiadiazole derivatives often relies on methods that involve hazardous reagents, harsh reaction conditions, and the generation of significant chemical waste. nih.govresearchgate.net Future research must prioritize the adoption of green chemistry principles to mitigate this environmental impact.

Key areas for future investigation include:

Microwave-Assisted Organic Synthesis (MAOS): This technique can significantly reduce reaction times, improve yields, and enhance the purity of the final product compared to conventional heating methods. nanobioletters.com

Ultrasound Synthesis: The use of ultrasonic irradiation offers another energy-efficient pathway that can accelerate reaction rates and improve process efficiency. researchgate.net

Green Solvents and Catalysts: Research should focus on replacing toxic organic solvents with greener alternatives like water, ethanol, or ionic liquids. Furthermore, the development and utilization of non-toxic, recyclable catalysts are crucial. nih.govresearchgate.net

Mechanochemistry: This solvent-free approach, involving the mechanical grinding of reactants, presents a highly sustainable alternative that minimizes waste generation. researchgate.net

The successful implementation of these green synthetic routes will not only make the production of 3-(4-Butoxy-1,2,5-thiadiazol-3-yl)aniline more cost-effective and scalable but also align its manufacturing with modern standards of environmental responsibility. nih.gov

Table 1: Comparison of Conventional vs. Potential Green Synthetic Approaches

| Parameter | Conventional Synthesis | Future Green Synthesis |

|---|---|---|

| Energy Source | Conventional heating (oil baths) | Microwaves, Ultrasound |

| Solvents | Chlorinated hydrocarbons, DMF | Water, Ethanol, Supercritical CO₂ |

| Catalysts | Heavy metals, Strong acids/bases | Biocatalysts, Recyclable solid acids |

| Reaction Time | Hours to days | Minutes to hours |

| Waste Generation | High | Low to minimal |

| Atom Economy | Moderate | High |

Deeper Mechanistic Understanding of Biological Interactions and Target Validation

Thiadiazole derivatives are recognized for a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. mdpi.comnanobioletters.comnih.gov A significant future challenge is to elucidate the specific biological targets of 3-(4-Butoxy-1,2,5-thiadiazol-3-yl)aniline and understand its mechanism of action at a molecular level.

Prospective research directions should include:

Target Identification: Employing techniques such as affinity chromatography, proteomics, and genetic screening to identify the specific proteins, enzymes, or receptors with which the compound interacts.

In Silico Docking Studies: Computational molecular docking can predict the binding affinity and interaction modes of the compound with potential biological targets, guiding further experimental validation. acs.orgnih.gov Studies on similar heterocyclic structures have successfully used docking to identify interactions with key residues in protein active sites, such as VEGFR-2. nih.govacs.org

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogues by modifying the aniline (B41778), butoxy, and thiadiazole moieties will be essential to delineate the structural features critical for biological activity. This approach helps in optimizing potency and selectivity.

Enzymatic and Cellular Assays: Once potential targets are identified, robust in vitro assays are required to validate the interaction and quantify the compound's inhibitory or modulatory effects. For instance, if a kinase is identified as a target, kinase inhibition assays would be performed.

A thorough understanding of the compound's biological interactions is a prerequisite for its potential development in medicinal chemistry.

Exploration of Undiscovered Material Science Applications and Performance Optimization

The 1,2,5-thiadiazole (B1195012) ring is known for its electron-accepting properties and high stability, making its derivatives promising candidates for functional molecular materials. nih.gov The future holds significant potential for exploring the material science applications of 3-(4-Butoxy-1,2,5-thiadiazol-3-yl)aniline, an area that remains largely untapped.

Key research challenges and opportunities include:

Organic Electronics: The electronic properties of the compound could be harnessed in the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The molecule's structure could be tuned to function as a component in D-π-A-π-D type dyes, which are valuable in solar cell applications. mdpi.com

Luminescent Materials: Many heterocyclic compounds exhibit fluorescence. researchgate.net Future studies should characterize the photophysical properties of 3-(4-Butoxy-1,2,5-thiadiazol-3-yl)aniline and its derivatives to assess their potential as luminophores for applications in sensing, bio-imaging, or display technologies. nih.govmdpi.com

Functional Polymers: The aniline group provides a reactive site for polymerization. Incorporating this thiadiazole-containing monomer into polymer backbones could lead to new materials with tailored thermal, electronic, and optical properties.

Performance Optimization: A major challenge will be to optimize material performance through systematic chemical modification. This involves fine-tuning properties like charge carrier mobility, emission wavelength, and thermal stability by altering substituents on the core structure.

Integration with Artificial Intelligence and Machine Learning for Predictive Design and Optimization

Future applications of AI and ML in this context include:

Predictive Modeling: ML models can be trained on existing data from other thiadiazole derivatives to predict the biological activity, physicochemical properties, and potential toxicity of novel, virtual analogues. researchgate.netnih.gov This allows for the in silico screening of vast chemical libraries, prioritizing the most promising candidates for synthesis.

De Novo Drug Design: Generative AI models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can design entirely new molecules based on desired properties, exploring chemical space beyond human intuition. nih.gov

Synthetic Route Prediction: AI tools can analyze the structure of a target molecule and propose optimal, high-yield, and sustainable synthetic pathways, reducing the time and resources spent on empirical trial-and-error. frontiersin.org

The main challenge lies in the availability of high-quality, curated datasets required to train accurate and reliable ML models. researchgate.net

Table 2: Illustrative AI-Predicted Properties for Virtual Derivatives of the Core Structure

| Derivative ID | Modification | Predicted Activity (IC₅₀, µM) | Predicted Solubility (logS) | Synthetic Feasibility Score |

|---|---|---|---|---|

| Parent | 3-(4-Butoxy-1,2,5-thiadiazol-3-yl)aniline | 15.2 | -3.5 | 0.85 |

| V-001 | Add 5-fluoro to aniline | 8.7 | -3.6 | 0.82 |

| V-002 | Replace butoxy with isopropoxy | 18.1 | -3.1 | 0.91 |

| V-003 | Add 4-chloro to aniline | 5.4 | -4.1 | 0.78 |

| V-004 | Replace aniline with pyridine (B92270) | 25.6 | -2.9 | 0.65 |

Note: This data is hypothetical and for illustrative purposes only.

Environmental Impact of Synthesis and Disposal Considerations

A comprehensive assessment of the environmental footprint of 3-(4-Butoxy-1,2,5-thiadiazol-3-yl)aniline is a critical future responsibility. This extends beyond the synthesis phase to include the entire lifecycle of the compound.

Key research challenges are:

Lifecycle Assessment: Conducting a full lifecycle analysis to quantify the environmental impact, from raw material extraction and synthesis to end-of-life disposal.

Biodegradability Studies: Investigating the persistence of the compound and its synthetic byproducts in soil and aquatic environments. Future design efforts could focus on introducing biodegradable functional groups to mitigate long-term environmental accumulation.

Ecotoxicology: Assessing the potential toxicity of the compound to various organisms, including bacteria, algae, and aquatic invertebrates, to understand its ecological risk profile.

Development of Green Disposal Methods: Research into environmentally friendly methods for degrading or recycling waste streams containing the compound and related derivatives.

Addressing these environmental considerations early in the research process is essential for responsible chemical innovation.

Multicomponent Reactions and Combinatorial Chemistry Approaches

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, offer a highly efficient strategy for generating chemical diversity. mdpi.comresearchgate.net Applying MCRs and combinatorial chemistry to the synthesis of 3-(4-Butoxy-1,2,5-thiadiazol-3-yl)aniline analogues represents a promising future direction.

The primary advantages and challenges include:

Rapid Library Synthesis: MCRs can be used to quickly generate large libraries of structurally diverse thiadiazole derivatives by varying the different input components. nih.govsemanticscholar.org This is invaluable for SAR studies and for discovering compounds with novel properties.